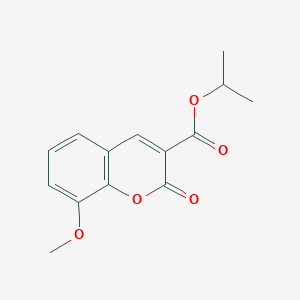

Methylethyl 8-methoxy-2-oxochromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A versatile synthetic approach has been developed to produce a series of 8-methoxycoumarin-3-carboxamide analogues . These compounds have shown significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H8O5 . The Inchi Code for this compound is 1S/C11H8O5/c1-15-8-4-2-3-6-5-7 (10 (12)13)11 (14)16-9 (6)8/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.18 . It is a solid substance with a melting point between 214 - 216 degrees .Wissenschaftliche Forschungsanwendungen

Chemical Investigations and Natural Products Synthesis Chemical investigations of a microfungus, Xylaria sp., isolated from the Australian rainforest tree Glochidion ferdinandi, led to the isolation of new natural products including compounds structurally related to Methylethyl 8-methoxy-2-oxochromene-3-carboxylate. The full spectroscopic characterisation of these compounds by NMR, UV, IR, and MS data was reported, showcasing the diversity of natural products derived from microfungi and their potential applications in chemical research (Healy et al., 2004).

Antibacterial Activity and Synthetic Approaches Research into the synthesis and antibacterial activity of compounds structurally related to Methylethyl 8-methoxy-2-oxochromene-3-carboxylate, such as the 4- and 8-methoxy trinems, has demonstrated significant microbiological activity. These findings suggest potential applications in the development of new antibacterial agents (Andreotti et al., 1996).

Organic Synthesis and Molecular Structure In organic synthesis, Methylethyl 8-methoxy-2-oxochromene-3-carboxylate and its derivatives have been used to explore the synthesis of spirocyclic compounds from tricarbonyldieneiron complex intermediates. These studies offer insights into the synthesis strategies and structural analysis of complex organic molecules, contributing to advancements in organic chemistry and materials science (Pearson, 1979).

Wirkmechanismus

In the context of anticancer activity, one of the compounds in the 8-methoxycoumarin-3-carboxamide series has shown to induce cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells . It also exhibited the ability to activate caspase3/7 protein and substantially inhibited β-tubulin polymerization activity in HepG2 cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

propan-2-yl 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8(2)18-13(15)10-7-9-5-4-6-11(17-3)12(9)19-14(10)16/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCKOMWWRKYJGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)

![4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2966682.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)

![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)

![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)